![molecular formula C20H21N5OS2 B2588883 2-メチル-5-((4-フェニルピペラジン-1-イル)(チオフェン-2-イル)メチル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-オール CAS No. 851970-23-5](/img/structure/B2588883.png)
2-メチル-5-((4-フェニルピペラジン-1-イル)(チオフェン-2-イル)メチル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H21N5OS2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルツハイマー病治療
この化合物は、アセチルコリンエステラーゼ阻害剤 (AChEI) としての潜在能力について研究されており、アルツハイマー病 (AD) の治療に役立つ可能性があります 。AChEIは、脳内のアセチルコリンのレベルを高めるために使用され、ADに関連する記憶障害や認知機能の低下などの症状を緩和するのに役立ちます。この化合物は、AChEに対して強力な阻害活性を示し、新しいAD薬の開発のためのリード化合物となる可能性を示唆しています。
選択的AChE阻害
この化合物に関するさらなる研究では、選択的AChE阻害剤として作用し、ブチリルコリンエステラーゼ (BuChE) に対しては阻害活性は弱くなっています 。この選択性は、潜在的な副作用を軽減し、AD治療の治療効果を高めることができるため重要です。
不安解消作用
もう1つの重要な用途は、不安解消薬の開発です。 この化合物は、不安障害の管理に不可欠な、不安解消作用を設計、合成、評価するための研究の一部となっています 。結果は、この化合物が不安解消剤としてさらなる探索のための有望な候補となる可能性を示唆しました。
中枢神経系への影響
この化合物は、特に学習と記憶に関与する神経伝達物質を調節する可能性について、中枢神経系 (CNS) への影響が調査されています 。これは、認知機能を高め、CNS関連の障害を緩和する薬剤の開発につながる可能性があります。
分子ドッキング研究
分子ドッキング研究により、この化合物が選択的AChE阻害剤としての可能性があることが確認されました 。これらの研究は、化合物と酵素間の相互作用を理解するために不可欠であり、ADのためのより効果的かつ標的を絞った薬剤の設計を導くことができます。
阻害の速度論的研究
この化合物のAChEに対する阻害メカニズムは、速度論的研究を通じて分析されています 。この研究は、化合物がAChEとどのように相互作用するかについての洞察を提供し、生物学的システムにおけるその挙動を予測し、薬理学的プロファイルを最適化するのに役立ちます。
作用機序
Target of action
Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, breathing, heart rate, learning, and memory.
Mode of action
The compound might bind to the active site of AChE, preventing it from breaking down acetylcholine . This could result in an increase in the concentration of acetylcholine in the brain.
Biochemical pathways
By inhibiting AChE, the compound could affect the cholinergic system, which plays a crucial role in memory and cognition . This could potentially lead to improved cognitive function, although the exact downstream effects would depend on a variety of factors.
Result of action
The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels and potential changes in neuronal function and communication .
生化学分析
Biochemical Properties
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting AChE, 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can enhance cholinergic transmission, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholine receptors, leading to enhanced synaptic transmission. Additionally, this compound can alter gene expression patterns, particularly those related to neuroprotection and synaptic plasticity. The impact on cellular metabolism includes increased glucose uptake and utilization, which supports the energy demands of active neurons .
Molecular Mechanism
The molecular mechanism of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its binding to the active site of acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby prolonging its action at synapses. The compound’s interaction with AChE is characterized by a mixed-type inhibition, involving both competitive and non-competitive mechanisms . This dual mode of action enhances its efficacy as an AChE inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cholinergic transmission and neuroprotection. Prolonged use may also result in adaptive changes in receptor sensitivity and enzyme expression levels .
Dosage Effects in Animal Models
In animal models, the effects of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol vary with dosage. At low doses, the compound effectively enhances cognitive functions and neuroprotection without significant adverse effects. At higher doses, it may cause toxicity, including symptoms such as nausea, vomiting, and muscle weakness. The threshold for these toxic effects varies among different animal species, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate oxidative reactions, and conjugating enzymes such as glucuronosyltransferases. These metabolic pathways result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological effects of the compound .
Transport and Distribution
Within cells and tissues, 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues, particularly the brain. This selective distribution is crucial for its therapeutic efficacy, as it ensures adequate concentrations at sites of action while minimizing systemic exposure .
Subcellular Localization
The subcellular localization of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is primarily within the cytoplasm and synaptic vesicles of neurons. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within synaptic vesicles, the compound can modulate neurotransmitter release and synaptic plasticity, contributing to its overall neuroprotective effects .
特性
IUPAC Name |
2-methyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS2/c1-14-21-20-25(22-14)19(26)18(28-20)17(16-8-5-13-27-16)24-11-9-23(10-12-24)15-6-3-2-4-7-15/h2-8,13,17,26H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZYRJLEANPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
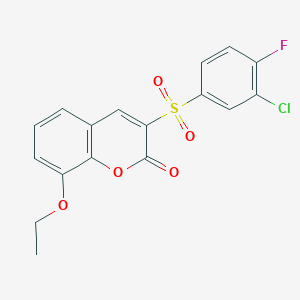

![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2588816.png)
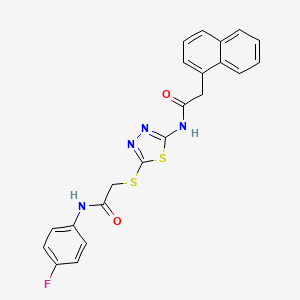
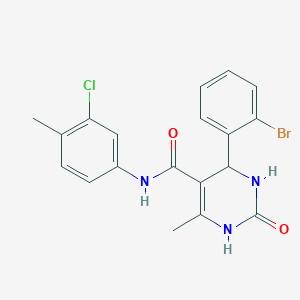
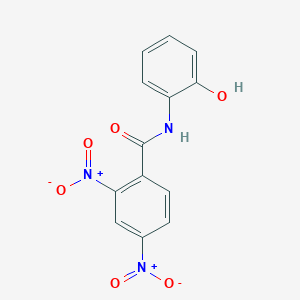
![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
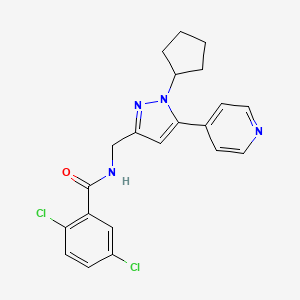
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
